

# Application Notes and Protocols for TYK2 Inhibition in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | Tyk2-IN-18 |           |  |  |
| Cat. No.:            | B15569495  | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines implicated in a range of autoimmune and inflammatory diseases, including interleukin-23 (IL-23), IL-12, and type I interferons. Consequently, TYK2 has emerged as a compelling therapeutic target for these conditions. While specific in vivo dosage data for the research compound **Tyk2-IN-18** is not publicly available, this document provides a comprehensive overview of dosing, administration, and experimental protocols for other structurally and functionally similar TYK2 inhibitors in various mouse models. This information can serve as a valuable guide for designing and executing preclinical studies with novel TYK2 inhibitors.

# **TYK2 Signaling Pathways**

TYK2 is a critical mediator of cytokine signaling, primarily through the JAK-STAT pathway. Upon cytokine binding to their cognate receptors, TYK2 and its associated JAK partners (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

## **Core TYK2 Signaling Pathways**





Click to download full resolution via product page

Caption: Core TYK2-mediated signaling pathways.

# Quantitative Data Summary of TYK2 Inhibitors in Mouse Models

The following tables summarize the reported in vivo dosages and effects of several well-characterized TYK2 inhibitors. This data can be used as a starting point for dose-range finding studies with new chemical entities targeting TYK2.



| Inhibitor                                  | Mouse<br>Model                | Strain        | Route of<br>Administrat<br>ion | Dosage                                                                                | Observed<br>Efficacy                                                                                  |
|--------------------------------------------|-------------------------------|---------------|--------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| BMS-986165<br>(Deucravaciti<br>nib)        | IL-23-Induced<br>Ear Swelling | C57BL/6       | Oral gavage                    | 7.5, 15, and<br>30 mg/kg BID                                                          | Dose- dependent protection from acanthosis. 15 mg/kg was as effective as an anti-IL- 23 antibody. [1] |
| Anti-CD40-<br>Induced<br>Colitis           | SCID                          | Oral gavage   | 50 mg/kg BID                   | 99% inhibition of peak weight loss and 70% inhibition of histological scores.[1]      |                                                                                                       |
| Spontaneous<br>Lupus                       | NZB/W F1                      | Oral gavage   | Up to 30<br>mg/kg QD           | Well-tolerated<br>and highly<br>efficacious in<br>protecting<br>from<br>nephritis.[1] |                                                                                                       |
| BMS-986202                                 | IL-23-Induced<br>Acanthosis   | Not Specified | Oral                           | 3-30 mg/kg<br>daily                                                                   | Dose-dependent inhibition of ear swelling.                                                            |
| IL-12/IL-18-<br>Induced IFNy<br>Production | Not Specified                 | Oral          | 0.4-10 mg/kg                   | Dose-<br>dependent<br>inhibition of<br>IFNy                                           |                                                                                                       |



|                                    |                            |               |               | production<br>(up to 80% at<br>10 mg/kg).[2]                                                                 |                                                                 |
|------------------------------------|----------------------------|---------------|---------------|--------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Type 1<br>Diabetes                 | RIP-LCMV-<br>GP & NOD      | Not Specified | Not Specified | Reduced systemic and tissue- localized inflammation, prevented β cell death, and delayed T1D onset.[3]       |                                                                 |
| NDI-031407                         | IL-23-Induced<br>Psoriasis | Not Specified | Not Specified | 100 mg/kg                                                                                                    | 74% inhibition of ear swelling and 96% inhibition of IL-17A.[5] |
| Imiquimod-<br>Induced<br>Psoriasis | Not Specified              | Not Specified | 100 mg/kg     | Efficacy comparable to dexamethaso ne in reducing psoriasis score.[5]                                        |                                                                 |
| Adoptive<br>Transfer<br>Colitis    | Not Specified              | Not Specified | 100 mg/kg     | Reduced<br>body weight<br>loss, colonic<br>weight/length<br>ratio, and<br>improved<br>colon<br>histology.[5] |                                                                 |



| Systemic IL-<br>23<br>Overexpressi<br>on | B10RIII                       | Oral gavage   | Not specified,<br>twice daily | Suppressed<br>systemic IL-<br>23-induced<br>type 3<br>immunity.[6]               |                                                                        |
|------------------------------------------|-------------------------------|---------------|-------------------------------|----------------------------------------------------------------------------------|------------------------------------------------------------------------|
| ATMW-DC                                  | IL-23-Induced<br>Ear Swelling | Not Specified | Oral                          | Not Specified                                                                    | 65-69% reduction in ear swelling and 11-73% decrease in IL-17A levels. |
| Imiquimod-<br>Induced<br>Psoriasis       | Not Specified                 | Oral          | Not Specified                 | Significant improvement in PASI scores and reduced histopathologi cal scores.[8] |                                                                        |

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below. These protocols can be adapted for the evaluation of novel TYK2 inhibitors.

## **Imiquimod (IMQ)-Induced Psoriasis Model**

This model is a widely used and clinically relevant model for studying psoriatic inflammation.





Click to download full resolution via product page

Caption: Experimental workflow for the imiquimod-induced psoriasis model.

#### Materials:

• 8-10 week old BALB/c or C57BL/6 mice.



- Imiquimod cream (5%).
- TYK2 inhibitor formulated for the desired route of administration (e.g., oral gavage).
- Vehicle control.
- Calipers for measuring skin thickness.
- Reagents for euthanasia and tissue collection.

#### Procedure:

- Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
- Shaving: One day prior to the start of the experiment, shave the dorsal skin of the mice.
- Grouping: Randomly assign mice to treatment groups (e.g., vehicle, low dose TYK2 inhibitor, high dose TYK2 inhibitor).
- IMQ Application: Apply a daily topical dose of imiquimod cream to the shaved dorsal skin for a specified period (e.g., 6 consecutive days).
- Inhibitor Administration: Administer the TYK2 inhibitor or vehicle daily according to the study design (e.g., oral gavage starting on day 0).
- Monitoring: Monitor the mice daily for body weight changes and assess the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and thickness.
- Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and collect skin tissue and spleens.
- Downstream Analysis:
  - Measure spleen weight as an indicator of systemic inflammation.



- Process skin tissue for histopathological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
- Homogenize skin tissue for the analysis of cytokine and chemokine levels (e.g., IL-17A, IL-22) using methods like qPCR or ELISA.

## **IL-23-Induced Ear Swelling Model**

This model is used to assess the specific role of the IL-23/Th17 axis in inflammation.

#### Materials:

- 8-10 week old mice (e.g., C57BL/6).
- Recombinant murine IL-23.
- TYK2 inhibitor formulated for the desired route of administration.
- · Vehicle control.
- · Calipers for measuring ear thickness.

#### Procedure:

- Grouping: Randomly assign mice to treatment groups.
- Inhibitor Administration: Begin administration of the TYK2 inhibitor or vehicle prior to or concurrently with the first IL-23 injection.
- IL-23 Injection: Administer intradermal injections of recombinant murine IL-23 into the ear pinna, typically every other day for a specified duration (e.g., 9 days).[1]
- Ear Thickness Measurement: Measure the ear thickness daily using calipers as a primary indicator of inflammation.
- Euthanasia and Tissue Collection: At the end of the experiment, euthanize the mice and collect ear tissue.



 Downstream Analysis: Process the ear tissue for histopathology and cytokine analysis as described in the imiquimod model.

### Conclusion

The preclinical evaluation of TYK2 inhibitors in various mouse models of autoimmune and inflammatory diseases is crucial for their development as potential therapeutics. While direct in vivo dosage information for **Tyk2-IN-18** remains elusive, the data and protocols presented here for other well-characterized TYK2 inhibitors provide a solid foundation for researchers to design and conduct their own efficacy studies. Careful consideration of the specific disease model, route of administration, and relevant endpoints will be critical for obtaining meaningful and translatable results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9
   |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of tyrosine protein-kinase 2 reduces islet inflammation and delays type 1 diabetes onset in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and Selective Tyk2 Inhibitor Highly Efficacious in Rodent Models of Inflammatory Bowel Disease and Psoriasis ACR Meeting Abstracts [acrabstracts.org]
- 6. TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI TYK2 inhibition reduces type 3 immunity and modifies disease progression in murine spondyloarthritis [jci.org]



- 8. Allosteric TYK2 inhibitor demonstrates efficacy in preclinical models of psoriasis | BioWorld [bioworld.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TYK2 Inhibition in In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569495#tyk2-in-18-dosage-for-in-vivo-mouse-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com